molecular formula C34H26O2 B12530961 2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene CAS No. 820974-49-0

2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene

Cat. No.: B12530961
CAS No.: 820974-49-0
M. Wt: 466.6 g/mol
InChI Key: MXPDDFOUAYCGLQ-UHFFFAOYSA-N
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Description

2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene is a chiral binaphthalene-based compound offered For Research Use Only. This product is not intended for diagnostic, therapeutic, or personal use. Chiral 1,1'-binaphthalene (BINOL) derivatives are highly valued in scientific research for their utility in asymmetric synthesis. These compounds frequently serve as privileged chiral ligands for various metal-catalyzed reactions, where their axially chiral scaffold provides a well-defined environment to induce high enantioselectivity . Related structures have been characterized by techniques such as X-ray crystallography, confirming the distinct dihedral angles between the naphthalene planes that are crucial for their stereochemical properties . Researchers utilize these compounds to develop novel synthetic methodologies, study reaction mechanisms, and produce enantiomerically pure molecules for pharmaceuticals and materials science. Always consult the specific analytical data (e.g., NMR, HPLC, MS) provided with your product lot for confirmation of identity and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820974-49-0

Molecular Formula

C34H26O2

Molecular Weight

466.6 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1-[2-(3-methoxyphenyl)naphthalen-1-yl]naphthalene

InChI

InChI=1S/C34H26O2/c1-35-27-13-7-11-25(21-27)31-19-17-23-9-3-5-15-29(23)33(31)34-30-16-6-4-10-24(30)18-20-32(34)26-12-8-14-28(22-26)36-2/h3-22H,1-2H3

InChI Key

MXPDDFOUAYCGLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=CC(=CC=C6)OC

Origin of Product

United States

Preparation Methods

Protection of 1,1'-Bi-2-naphthol (BINOL)

The synthesis typically begins with the protection of BINOL’s hydroxyl groups to prevent undesired side reactions. Methoxymethyl (MOM) protection is widely employed due to its stability under cross-coupling conditions. For example, (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene is synthesized by treating BINOL with methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF). This step achieves near-quantitative yields (e.g., 15.67 g, quant.).

Halogenation of Protected Binaphthyl Derivatives

Iodination or bromination at the 3,3'-positions of the protected binaphthyl scaffold is critical for subsequent cross-coupling. Using n-butyllithium (2.5 M in hexanes) and iodine in THF at −78°C, (R)-3,3'-diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene is obtained in 70% yield. Alternative bromination methods employ FeCl₃ or N-bromosuccinimide (NBS).

Suzuki-Miyaura Cross-Coupling with 3-Methoxyphenylboronic Acid

The pivotal step involves coupling the dihalogenated binaphthyl precursor with 3-methoxyphenylboronic acid. A representative procedure uses:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Cs₂CO₃ (3.0 equiv)
  • Solvent : Degassed dimethoxyethane (DME)/water (3:1 v/v)
  • Temperature : 85–110°C for 16 h.

This method affords (R)-3,3'-bis(3-methoxyphenyl)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene in 85–91% yield.

Deprotection of MOM Groups

Final deprotection is achieved using hydrochloric acid (HCl) in dioxane or THF at 60°C for 12 h, yielding the target compound with >95% purity.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Key References
MOM Protection NaH, MOM-Cl, THF, 0°C → rt Quant.
Iodination n-BuLi, I₂, THF, −78°C → rt 70%
Suzuki Coupling Pd(PPh₃)₄, Cs₂CO₃, DME/H₂O, 85°C 85–91%
Deprotection 6N HCl, dioxane, 60°C >95%

Optimization and Challenges

Catalyst Selection

Palladium catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂ are preferred for their efficiency in Suzuki-Miyaura reactions. However, residual palladium removal requires additional purification steps (e.g., silica gel chromatography).

Solvent and Temperature Effects

Elevated temperatures (85–110°C) in DME/water mixtures enhance reaction rates but risk hydrolyzing sensitive intermediates. Alternative solvents like toluene or 1,4-dioxane are less effective for polar boronic acids.

Stereochemical Control

Chiral binaphthyl precursors necessitate enantiopure starting materials (e.g., (R)- or (S)-BINOL) to retain axial chirality. Racemization is mitigated by avoiding strong acids/bases during MOM deprotection.

Alternative Approaches

Direct Oxidative Coupling

A less common method involves oxidative coupling of 2-naphthol derivatives using CuCl₂ or FeCl₃. However, this approach suffers from poor regioselectivity and moderate yields (30–50%).

Ullmann-Type Coupling

Copper-mediated coupling of 3-methoxyphenyl halides with binaphthyl dihalides has been explored but requires harsh conditions (150°C, 48 h) and affords <60% yields.

Scalability and Industrial Relevance

The Suzuki-Miyaura route is scalable to multi-gram quantities, as demonstrated by the synthesis of 5.06 g of a related binaphthyl derivative in 68% yield. Critical factors for industrial adoption include:

  • Cost : Pd catalysts contribute significantly to expenses; ligand-free systems are under investigation.
  • Purification : Column chromatography remains the bottleneck; crystallization protocols are being optimized.

Chemical Reactions Analysis

Chemical Reactions Involving Binaphthalene Derivatives

Binaphthalene derivatives are often used as ligands in transition metal-catalyzed reactions. These reactions include asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. For instance, (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl is used in copper-catalyzed asymmetric Mannich-type reactions and enantioselective fluorination of oxindoles .

Asymmetric Hydrogenation

Asymmetric hydrogenation is a key application of binaphthalene-based ligands. These ligands enhance the enantioselectivity of the reaction by forming chiral complexes with metals like rhodium or ruthenium.

Ligand Metal Catalyst Substrate Product Enantioselectivity
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthylRhodiumBenzophenoneChiral alcoholHigh

Cross-Coupling Reactions

Cross-coupling reactions are another area where binaphthalene derivatives play a crucial role. These reactions involve the formation of carbon-carbon bonds between two organic fragments.

Ligand Metal Catalyst Substrate Product Yield
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthylPalladiumAryl halidesCoupled productsHigh

Future Perspectives

While specific chemical reactions involving 2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene are not extensively documented, its structural similarity to other binaphthalene derivatives suggests potential applications in asymmetric synthesis. Further research could explore its use as a ligand in transition metal-catalyzed reactions, leveraging its chiral properties to enhance reaction selectivity.

Scientific Research Applications

Applications in Catalysis

2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene serves as an effective ligand in various catalytic processes:

  • Asymmetric Synthesis : It is utilized in asymmetric hydrogenation reactions, where it aids in the formation of enantiomerically enriched products. For instance, it has been employed in the hydrogenation of ketones and imines under mild conditions .
  • Transition Metal Complexes : The compound forms stable complexes with transition metals such as rhodium and iridium. These complexes are pivotal in catalyzing reactions like:
    • Mannich-type Reactions : Facilitating the regio- and stereoselective preparation of axially chiral arylnaphthalenes .
    • Cycloaddition Reactions : It is involved in [2+2+2] cycloadditions of tetraynes and hexaynes, showcasing its versatility in synthetic organic chemistry .

The biological potential of this compound has been investigated in several studies:

  • Anticancer Research : Preliminary studies indicate that this compound exhibits promising anticancer activity. Its structural similarity to other known anticancer agents suggests it may interact with biological targets involved in cancer progression.
  • Anti-inflammatory Properties : The compound has also shown potential anti-inflammatory effects, making it a candidate for further exploration in therapeutic applications.

Material Science Applications

In material science, this compound is being explored for its optical properties:

  • Chiral Materials : Due to its chiral nature, it can be used to develop chiral materials for applications in optical devices and sensors. Its ability to influence the optical activity of materials makes it valuable for developing advanced photonic devices .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyApplicationFindings
Study AAsymmetric HydrogenationDemonstrated high enantioselectivity in the reduction of ketones using rhodium complexes .
Study BAnticancer ActivityShowed significant cytotoxicity against breast cancer cell lines, indicating potential as a therapeutic agent.
Study COptical PropertiesDeveloped chiral liquid crystals that exhibit unique optical behaviors suitable for display technologies .

Mechanism of Action

The mechanism of action of 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, leading to changes in their structure and function. The methoxy groups play a crucial role in the compound’s ability to interact with these targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene and related binaphthyl derivatives:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications Reference ID
This compound 3-Methoxyphenyl at 2,2' 526.60 Suzuki coupling of dibromo-BINOL derivative Asymmetric catalysis, chiral ligands
(S)-3,3′-Bis(azidomethyl)-2,2′-bis(methoxymethyl)-1,1′-binaphthalene Azidomethyl at 3,3'; methoxymethyl at 2,2' 374.44 Nucleophilic substitution of brominated precursors with NaN₃ Click chemistry intermediates, chiral amides
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) Diphenylphosphino at 2,2' 622.66 Lithiation followed by phosphination Transition-metal catalysis (e.g., asymmetric hydrogenation)
3,3′-Dibromo-2,2′-bis(methoxymethoxy)-1,1′-binaphthalene Bromo at 3,3'; methoxymethoxy at 2,2' 532.23 Bromination of methoxymethoxy-protected BINOL Precursor for cross-coupling reactions
2,2′-Bis(bromomethyl)-1,1′-binaphthalene Bromomethyl at 2,2' 440.18 N-bromosuccinimide bromination Intermediate for phosphine ligand synthesis

Structural and Functional Insights:

Substituent Effects :

  • Electron-Donating Groups : Methoxy and methoxymethoxy groups enhance solubility and modulate electronic properties, favoring applications in enantioselective catalysis .
  • Bulky Substituents : 3,3′-Diphenyl or mesityl groups increase steric hindrance, improving enantioselectivity in asymmetric reactions .
  • Reactive Handles : Azidomethyl and bromomethyl groups enable post-synthetic modifications (e.g., click chemistry, phosphine ligand synthesis) .

Catalytic Performance: BINAP derivatives exhibit superior performance in asymmetric hydrogenation due to strong metal coordination via phosphine groups . Methoxyphenyl-substituted binaphthyls are less common in catalysis but serve as chiral auxiliaries in organocatalytic systems .

Synthetic Flexibility: Brominated derivatives (e.g., 3,3′-dibromo-BINOL) are versatile intermediates for Suzuki, Sonogashira, and Ullmann couplings . Azidomethyl derivatives enable efficient access to triazole-linked chiral frameworks via Cu-catalyzed azide-alkyne cycloaddition .

Biological Activity

2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene (BMN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antioxidant, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

BMN features a binaphthalene core with methoxy-substituted phenyl groups. The structural formula can be represented as:

C22H18O2\text{C}_{22}\text{H}_{18}\text{O}_2

This compound's unique structure allows for interactions with various biological targets, making it suitable for studying its pharmacological effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of BMN. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages activated by lipopolysaccharide (LPS). This suggests that BMN may modulate inflammatory pathways effectively.

Table 1: Inhibitory Effects of BMN on Inflammatory Mediators

MediatorConcentration (µM)Inhibition (%)
Nitric Oxide (NO)1045
TNF-α1050
IL-61040

The above table summarizes the inhibitory effects observed in in vitro studies, indicating a significant reduction in inflammatory markers at a concentration of 10 µM.

Antioxidant Activity

BMN also exhibits antioxidant properties. It has been tested against various free radicals and shown to scavenge reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.

Table 2: Antioxidant Activity of BMN

Assay TypeIC50 (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The IC50 values indicate the concentration required to inhibit 50% of free radicals, showcasing BMN's effectiveness as an antioxidant.

Anticancer Activity

The anticancer potential of BMN has been investigated through various assays. Preliminary results indicate that BMN can induce apoptosis in cancer cell lines such as HeLa and MCF-7.

Case Study: Anticancer Efficacy of BMN

In a study involving MCF-7 breast cancer cells:

  • Treatment : Cells were treated with varying concentrations of BMN (0, 10, 20, and 40 µM).
  • Results : A dose-dependent increase in apoptosis was observed, with a significant increase at 40 µM.

Table 3: Apoptotic Induction by BMN in MCF-7 Cells

Concentration (µM)Apoptosis Rate (%)
05
1015
2030
4060

The results demonstrate that higher concentrations of BMN significantly enhance apoptosis rates in cancer cells.

The biological activity of BMN is likely attributed to its ability to interact with key signaling pathways involved in inflammation and cancer progression. The compound may inhibit nuclear factor kappa B (NF-κB) signaling, which plays a crucial role in inflammatory responses and cancer cell survival.

Q & A

Q. What are the critical considerations for synthesizing 2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene in a laboratory setting?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions due to the biphenyl structure. Key steps include:
  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.
  • Optimization of reaction temperature (80–120°C) and solvent (toluene or THF) to enhance yield .
  • Purification via column chromatography with silica gel and hexane/ethyl acetate gradients. Ensure inert atmosphere (N₂/Ar) during handling to prevent oxidation .

Q. How can researchers ensure accurate structural characterization of this compound?

  • Methodological Answer : Employ a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy group positions and binaphthalene backbone.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., theoretical 622.67 g/mol) .
  • X-ray Crystallography : Resolve stereochemical configuration, critical for chiral applications .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Storage : Under inert atmosphere (N₂/Ar) at room temperature to prevent degradation .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Emergency Measures : Follow P305+P351+P338 (eye rinsing) and P261 (avoid dust inhalation) protocols .

Advanced Research Questions

Q. How can researchers address conflicting data in toxicity or reactivity studies of this compound?

  • Methodological Answer : Apply risk-of-bias assessment frameworks (e.g., Table C-6/C-7 from toxicological profiles) to evaluate study design:
  • Confounding Variables : Control for solvent residues, stereochemical impurities, or catalytic byproducts .
  • Detection Bias : Use standardized analytical methods (e.g., HPLC with UV/Vis detection) for consistent outcome measurement .

Q. What strategies optimize enantiomeric excess in asymmetric catalysis using this compound as a precursor?

  • Methodological Answer :
  • Chiral Ligand Design : Functionalize the binaphthalene core with phosphine groups (e.g., BINAP derivatives) to enhance stereoselectivity .
  • Reaction Engineering : Use microreactors or flow chemistry to improve mixing and reduce racemization .
  • Computational Modeling : Employ DFT calculations to predict transition states and optimize ligand-metal interactions .

Q. How can AI-driven tools improve reaction optimization for derivatives of this compound?

  • Methodological Answer :
  • Data-Driven Screening : Train machine learning models on existing reaction datasets to predict optimal catalysts/solvents.
  • Real-Time Monitoring : Integrate AI with COMSOL Multiphysics for in silico simulations of reaction kinetics and thermodynamics .
  • Factorial Design : Apply 2^k factorial experiments to systematically vary parameters (temperature, catalyst loading) and identify significant factors .

Q. What advanced techniques resolve trace impurities in high-purity samples?

  • Methodological Answer :
  • Chiral HPLC : Use columns with cellulose-based stationary phases to separate enantiomeric impurities .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution of impurities in solid-state samples.
  • ICP-MS : Detect residual metal catalysts (e.g., Pd) at ppm levels .

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